N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring, an imidazole ring, and several functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the cyano and methyl groups. The imidazole ring is then synthesized separately and attached to the pyrrole ring through a sulfanyl linkage. The final step involves the acetylation of the compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for targeting specific diseases.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-PROPIONIC ACID (3-NITRO-BENZYLIDENE)-HYDRAZIDE
- 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-PROPIONIC ACID (3-MEO-BENZYLIDENE)-HYDRAZIDE
Uniqueness
N-(3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of functional groups and structural features. The presence of both pyrrole and imidazole rings, along with the cyano, hydroxyl, and sulfanyl groups, provides a versatile platform for various chemical modifications and applications. This distinguishes it from other similar compounds, which may lack one or more of these features.
Properties
Molecular Formula |
C20H21N5O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-11-12(2)22-19(16(11)9-21)25-18(27)10-28-20-23-13(3)17(24-20)8-14-4-6-15(26)7-5-14/h4-7,22,26H,8,10H2,1-3H3,(H,23,24)(H,25,27) |
InChI Key |
ZOKCEBZGPRYTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=C(N2)C)CC3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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